(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid
CAS No.:
Cat. No.: VC13830150
Molecular Formula: C14H21NO4
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO4 |
|---|---|
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | (1S,3S,4R)-5-methylidene-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H21NO4/c1-8-7-9-5-6-10(8)11(12(16)17)15(9)13(18)19-14(2,3)4/h9-11H,1,5-7H2,2-4H3,(H,16,17)/t9-,10+,11-/m0/s1 |
| Standard InChI Key | WAFGLALEQUIWTM-AXFHLTTASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)C(=C)C2 |
| SMILES | CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=C)C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=C)C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, (1S,3S,4R)-5-methylidene-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid, reflects its stereochemistry and functional groups. The bicyclo[2.2.2]octane system consists of a six-membered ring fused to a three-membered nitrogen-containing ring, with the Boc group at position 2 and a carboxylic acid at position 3 .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2410984-39-1 |
| Molecular Formula | C₁₄H₂₁NO₄ |
| Molecular Weight | 267.32 g/mol |
| Stereochemistry | (1S,3S,4R) |
| Key Functional Groups | Boc, carboxylic acid, methylene |
Stereochemical Considerations
The (1S,3S,4R) configuration imposes conformational rigidity, which enhances stability and influences interactions in synthetic and biological systems. The methylene group at position 5 introduces hydrophobicity, while the Boc group sterically shields the nitrogen, preventing unwanted side reactions during synthesis .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step enantioselective reactions, typically starting with the construction of the azabicyclo[2.2.2]octane core. Key steps include:
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Ring Formation: Cycloaddition or intramolecular alkylation to establish the bicyclic framework.
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Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate under basic conditions.
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Functionalization: Installation of the methylene and carboxylic acid groups via oxidation or substitution reactions .
Chiral catalysts, such as Rh(II)-based complexes, are employed to achieve high enantiomeric excess (>98%), ensuring stereochemical fidelity .
Industrial-Scale Production
Industrial methods utilize continuous flow reactors to optimize yield and purity. Automated systems control temperature and solvent conditions (e.g., dichloromethane or tetrahydrofuran), enabling large-scale synthesis with minimal byproducts. Post-synthesis purification involves recrystallization or chromatography to achieve >98% purity .
Chemical Properties and Reactivity
Table 2: Comparative Reactivity of Bicyclic Analogs
| Compound | Substituent | Reactivity Profile |
|---|---|---|
| Target Compound | 5-methylene | Electrophilic addition |
| 5-Oxo Analog | 5-ketone | Nucleophilic acyl substitution |
| 6-Hydroxy Analog | 6-hydroxy | Hydrogen bonding, oxidation |
Mechanistic Insights
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Boc Deprotection: Achieved via trifluoroacetic acid (TFA), yielding a free amine for subsequent reactions.
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Methylene Functionalization: Reacts with halogens or dienophiles in Diels-Alder reactions, forming fused-ring systems .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound’s rigid structure makes it a valuable building block for protease inhibitors and β-lactam antibiotics. For example, it has been utilized in the synthesis of gamma-secretase inhibitors targeting Alzheimer’s disease, where conformational restriction enhances binding affinity .
Material Science Applications
Its bicyclic framework serves as a scaffold for metal-organic frameworks (MOFs), leveraging the carboxylic acid group for coordination chemistry. These MOFs exhibit potential in gas storage and catalysis .
Comparative Analysis with Structural Analogs
Impact of Substituent Position
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5-Methylene vs. 5-Oxo : The methylene group increases hydrophobicity, enhancing membrane permeability in drug candidates, whereas the 5-oxo derivative participates in hydrogen bonding, improving solubility .
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Stereochemical Variations: The (4R) configuration in the target compound vs. (4S) in analogs alters diastereoselectivity in synthetic pathways, affecting yield and purity .
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